Lappaconitine Hydrobromide, also known as Allapinin, is a diterpene alkaloid derived from plants of the Aconitum genus, specifically Aconitum septentrionale []. It is classified as a Class IC antiarrhythmic drug according to the Vaughan-Williams classification [, , , ]. In scientific research, Lappaconitine Hydrobromide is primarily studied for its electrophysiological effects on cardiac and neuronal cells.
The synthesis of lappaconitine hydrobromide involves multiple steps. Initially, lappaconitine is extracted from natural sources using techniques such as reflux extraction or modern methods like ultrasound-assisted extraction, which improves yield and efficiency .
Recent advancements have introduced a one-pot synthesis approach that combines Sonogashira coupling and cyclocondensation reactions to produce lappaconitine derivatives efficiently. In this method, 5-ethynyllappaconitine is reacted with various benzoyl chlorides under palladium catalysis, followed by cyclocondensation with o-phenylenediamine to yield hybrid compounds with enhanced pharmacological activity .
The structural characterization of synthesized compounds is typically performed using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their identity and purity .
Lappaconitine hydrobromide features a complex molecular structure characterized by a bicyclic framework typical of diterpenoid alkaloids. The molecular formula is , with a molecular weight of approximately 396.39 g/mol. Its structural integrity is confirmed through various analytical techniques, including infrared spectroscopy and X-ray diffraction .
The compound exhibits specific functional groups that contribute to its biological activity, including tertiary amines and hydroxyl groups, which are pivotal in its interaction with biological targets.
Lappaconitine hydrobromide undergoes several chemical reactions that are crucial for its pharmacological activity. Notably, it interacts with voltage-gated sodium channels, inhibiting their activity, which is significant in pain modulation .
The compound's reactivity can also be leveraged in synthetic chemistry to produce various derivatives through reactions such as acylation and alkylation. These derivatives often exhibit modified pharmacological properties that can be tailored for specific therapeutic applications.
The mechanism of action of lappaconitine hydrobromide primarily involves the inhibition of voltage-gated sodium channels, particularly the neuronal isoforms. This action results in decreased excitability of neurons, leading to analgesic effects. Studies have shown that lappaconitine can effectively reduce pain responses in animal models by modulating neurotransmitter release and altering pain signal transmission pathways .
Additionally, lappaconitine has been investigated for its potential antiarrhythmic properties, where it may stabilize cardiac membranes through similar sodium channel interactions.
Lappaconitine hydrobromide is typically presented as a white crystalline powder. It exhibits good solubility in water due to the presence of the hydrobromide moiety, which enhances its pharmacokinetic profile.
These properties are essential for formulating effective pharmaceutical preparations.
Lappaconitine hydrobromide has significant applications in medicine due to its analgesic properties. It is being explored as a potential alternative to traditional opioids for pain management due to its lower toxicity profile. Moreover, ongoing research is evaluating its effectiveness in treating conditions associated with chronic pain and cardiac arrhythmias.
In addition to its therapeutic uses, lappaconitine derivatives are being synthesized for further pharmacological evaluation, aiming to discover new compounds with improved efficacy and safety profiles . These efforts highlight the compound's versatility in both clinical and research settings.
Lappaconitine hydrobromide is a diterpenoid alkaloid salt with the systematic chemical name [(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-13-yl] 2-acetamidobenzoate hydrobromide. Its molecular formula is C₃₂H₄₅BrN₂O₈, with a molecular weight of 665.61 g/mol [6] [8]. The structure integrates a complex hexacyclic diterpenoid core (lappaconitine) coupled to a 2-acetamidobenzoate ester moiety, protonated at the tertiary amine (N-11) and associated with a bromide counterion [5] [9]. Key structural features include:
X-ray crystallography confirms bond lengths and angles consistent with alkaloid geometry, including C-N bonds averaging 1.47 Å in the piperidine ring and C-O bonds of 1.34 Å in the ester group [1].
Table 1: Atomic Coordination of Key Functional Groups
Atom | Bond Type | Bond Length (Å) | Angle (°) |
---|---|---|---|
N11–C12 | Tertiary amine | 1.472 | 109.5 |
C18–O19 | Ester carbonyl | 1.340 | 124.6 |
O3–H | Hydroxyl | 0.960 | 108.2 |
Single-crystal X-ray diffraction reveals that lappaconitine hydrobromide crystallizes in a monoclinic system with the space group P2₁ (Z=2). Unit cell parameters are:
The asymmetric unit contains one lappaconitine cation, one bromide ion, and a water molecule (in hydrated forms). The six rings (A–F) adopt distinct conformations:
The absolute stereochemistry is defined as 1S, 4S, 5S, 7S, 8S, 9S, 10S, 11S, 13R, 14S, 16S, 17R. Intermolecular hydrogen bonding (N⁺–H···Br⁻, O–H···Br⁻) facilitates a supramolecular network, enhancing crystalline stability [5] [9]. The Flack parameter of -0.0083(0.0046) confirms chiral center consistency [1].
Lappaconitine hydrobromide is an odorless, bitter, white to light-yellow crystalline powder [8]. Its critical physicochemical properties include:
Table 2: Solubility Profile
Solvent | Solubility |
---|---|
Water | Moderate (10–50 mg/mL) |
Ethanol | Soluble |
Chloroform | Soluble |
DMSO | Slightly soluble |
Methanol | Slightly soluble |
Structural modifications of lappaconitine aim to enhance therapeutic indices (TI = LD₅₀/ED₅₀). Key derivatives include:
Amide/Sulfonamide Analogues:
Ninety-three analogues modified at the acetylamino fragment were synthesized. Six lead compounds (e.g., Compound 39) exhibited 10–30× higher TI values than lappaconitine hydrobromide (TI = 3.3) while maintaining analgesic efficacy. Toxicity reduction mechanisms include attenuated hERG channel binding and sodium channel inactivation [4].
Benzodiazepine Hybrids:
Cyclocondensation of 5′-alkynyllappaconitine with o-phenylenediamine yielded hybrids (e.g., 8–12) with potent analgesia and antiarrhythmic effects. These hybrids demonstrate dual activity: blockade of β-adrenergic receptors and potassium channels [7].
Salt Forms:
Table 3: Derivative Efficacy Comparison
Derivative | Therapeutic Index (TI) | Key Pharmacological Improvement |
---|---|---|
Lappaconitine HBr | 3.3 | Baseline activity |
Amide derivative (39) | 46–99 | Lower cardiotoxicity |
Benzodiazepine hybrid (8) | 28 | Antiarrhythmic + analgesic |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0